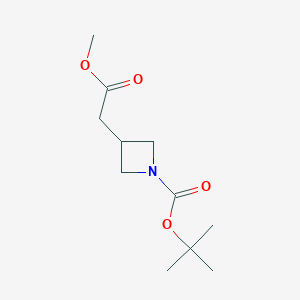
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Übersicht
Beschreibung
1,3,5-Triazine derivatives are a class of compounds that have been investigated as biologically active small molecules . They exhibit a range of beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The reaction mixture for synthesizing 1,3,5-triazine derivatives is typically stirred overnight at room temperature in the presence of sodium carbonate .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The derivatives of 1,3,5-triazine, such as “4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one”, have been investigated for their antimicrobial properties. These compounds have shown promising activity against bacterial strains like Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . The ability to combat multidrug-resistant microbial pathogens makes these derivatives valuable in the development of new antimicrobial agents.
Antitumor Properties
Some 1,3,5-triazine derivatives exhibit significant antitumor activity. They have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . The cytotoxicity of these compounds against cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) has been documented, with certain compounds showing selectivity and potency within micromolar ranges .
Antiviral Applications
The triazine derivatives also display anti-viral activities. This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral infections and the need for effective therapies against resistant viral strains .
Pharmacological Evaluation
The ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties of triazine derivatives are studied to evaluate their pharmacological potential. In silico molecular docking against receptors, such as those of SARS-CoV-2, helps in understanding the interaction and efficacy of these compounds .
Chemical Synthesis and Modification
Triazine derivatives are versatile in chemical synthesis. They can be used in amidation, esterification, glycosidation, and phosphonylation methodologies. This versatility is crucial for the modification of other compounds to enhance their properties or to create new substances with desired functionalities .
Agricultural Applications
1,3,5-Triazines have been used in the production of herbicides. Their ability to interfere with photosynthesis in plants makes them effective in controlling unwanted vegetation. The research into these compounds continues to evolve, aiming to develop herbicides that are more efficient and environmentally friendly .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target sars-cov-2 proteins .
Mode of Action
It is suggested that the compound may interact with its targets through a hyper-conjugative interaction .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of both gram-positive and gram-negative bacteria .
Pharmacokinetics
A similar compound has been studied for its admet properties .
Result of Action
Similar compounds have shown strong cytotoxicity towards various cell lines .
Action Environment
Similar compounds have been synthesized under specific conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN6O/c8-5-11-6(9)13-7(12-5)14-2-1-10-4(15)3-14/h1-3H2,(H,10,15)(H2,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVKEQDVMRJDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207663 | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one | |
CAS RN |
1220029-47-9 | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)






![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

